4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
Overview
Description
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a phenol group substituted with a hexafluoroisopropanol moiety. This compound is of significant interest in various fields due to its high thermal stability, chemical resistance, and unique reactivity.
Mechanism of Action
Target of Action
It is known that hexafluoroisopropanol (hfip), a related compound, is used as a solvent in peptide chemistry . This suggests that the compound may interact with peptide or protein targets.
Mode of Action
Hfip is known to facilitate friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
It is known that hfip can catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . This suggests that the compound may influence oxidation reactions in biochemical pathways.
Pharmacokinetics
It is known that hfip has a boiling point of 59 °c and a density of 1596 g/mL at 25 °C . These properties may influence the compound’s bioavailability.
Result of Action
It is known that hfip can stabilize the α-helical conformation in unfolded peptides and proteins . This suggests that the compound may influence protein structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol. For instance, HFIP is known to be a volatile compound with a high vapor pressure . Therefore, the compound’s action may be influenced by factors such as temperature and pressure. Additionally, HFIP is known to be corrosive and may cause severe skin burns and eye damage . Therefore, safety precautions should be taken when handling this compound.
Biochemical Analysis
Biochemical Properties
It is known that similar fluorinated compounds can facilitate Friedel–Crafts-type reactions . These reactions involve the use of covalent reagents in the absence of a Lewis acid catalyst
Molecular Mechanism
It is known that similar fluorinated compounds can enhance the efficiency of certain catalyzed reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol typically involves the reaction of phenol with hexafluoroacetone in the presence of a base. The reaction proceeds via nucleophilic addition of the phenol to the carbonyl group of hexafluoroacetone, followed by protonation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemistry: 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and chemical resistance.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to stabilize certain protein conformations.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with high metabolic stability and resistance to enzymatic degradation.
Industry: In the industrial sector, it is used in the production of high-performance polymers and materials, as well as in the formulation of specialty coatings and adhesives.
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 2,2,2-Trifluoroethanol
Comparison: 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is unique due to the presence of both a phenol group and a hexafluoroisopropanol moiety, which imparts distinct chemical properties such as higher thermal stability and chemical resistance compared to its analogs. The presence of the phenol group also allows for additional reactivity, making it more versatile in various chemical applications.
Properties
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQISEWBYMWLET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232862 | |
Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
836-79-3 | |
Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=836-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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